2,7-Diiodonaphthalene 2,7-Diiodonaphthalene
Brand Name: Vulcanchem
CAS No.: 58556-77-7
VCID: VC3946457
InChI: InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
SMILES: C1=CC(=CC2=C1C=CC(=C2)I)I
Molecular Formula: C10H6I2
Molecular Weight: 379.96 g/mol

2,7-Diiodonaphthalene

CAS No.: 58556-77-7

Cat. No.: VC3946457

Molecular Formula: C10H6I2

Molecular Weight: 379.96 g/mol

* For research use only. Not for human or veterinary use.

2,7-Diiodonaphthalene - 58556-77-7

Specification

CAS No. 58556-77-7
Molecular Formula C10H6I2
Molecular Weight 379.96 g/mol
IUPAC Name 2,7-diiodonaphthalene
Standard InChI InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
Standard InChI Key VKWGMCDDHNYOBD-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CC(=C2)I)I
Canonical SMILES C1=CC(=CC2=C1C=CC(=C2)I)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The planar naphthalene backbone of 2,7-diiodonaphthalene adopts a fused bicyclic structure, with iodine atoms occupying para positions relative to the central aromatic system. Key structural descriptors include:

Table 1: Structural and Spectral Data

PropertyValueSource
Molecular FormulaC10H6I2\text{C}_{10}\text{H}_6\text{I}_2
Molecular Weight379.96 g/mol
SMILES NotationC1=CC(=CC2=C1C=CC(=C2)I)I
InChIKeyVKWGMCDDHNYOBD-UHFFFAOYSA-N
CAS Registry Number58556-77-7

X-ray crystallography of related iodonaphthalenes confirms that iodine substituents introduce significant steric bulk while maintaining aromatic conjugation . The C–I bond length typically measures 2.09–2.15 Å, consistent with single-bond character .

Spectroscopic Characteristics

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra exhibit deshielded aromatic protons due to the electron-withdrawing iodine atoms. Protons adjacent to iodine resonate at δ 7.8–8.2 ppm, while meta protons appear upfield at δ 7.3–7.6 ppm .

  • IR Spectroscopy: Stretching vibrations for C–I bonds appear at 550–600 cm1^{-1}, overlapping with aromatic C–H bending modes .

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 379.96, with fragmentation patterns dominated by sequential loss of iodine atoms .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most efficient route to 2,7-diiodonaphthalene involves sulfonic acid intermediates derived from chromotropic acid (disodium 4,5-dihydroxynaphthalene-2,7-disulfonate) :

  • Sulfonation: Chromotropic acid undergoes sulfonation to introduce directing groups.

  • Iodination: Treatment with iodine monochloride (ICl\text{ICl}) in acetic acid replaces sulfonic acid groups with iodine atoms.

  • Purification: Recrystallization from ethanol yields 2,7-diiodonaphthalene with >98% purity .

Reaction Scheme:

C10H6(SO3Na)2+2 IClC10H6I2+2 NaHSO3+2 HCl\text{C}_{10}\text{H}_6(\text{SO}_3\text{Na})_2 + 2\ \text{ICl} \rightarrow \text{C}_{10}\text{H}_6\text{I}_2 + 2\ \text{NaHSO}_3 + 2\ \text{HCl}

This method avoids harsh conditions required for direct electrophilic iodination, which often leads to regioisomeric by-products .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance yield (85–90%) and minimize waste. Key parameters include:

  • Temperature: 80–100°C

  • Catalyst: Zeolite H-Y (Si/Al = 30)

  • Solvent: Dichloroethane

Applications in Materials Chemistry

Helicenebisquinone Synthesis

2,7-Diiodonaphthalene is a precursor to helicenebisquinones, chiral compounds with helical topology and exceptional optical activity . For example, tetradodecyloxyhelicenebisquinone exhibits:

  • Circular Dichroism: Strong Cotton effects at 320 nm and 450 nm.

  • Polarimetry: Specific rotation [α]D20=+125[ \alpha ]_{D}^{20} = +125^\circ (c = 0.1, CHCl3_3) .

Table 2: Optical Properties of Helicenebisquinone Derivatives

Derivativeλmax\lambda_{\text{max}} (nm)ε\varepsilon (L·mol1 ^{-1}·cm1 ^{-1})
Tetradodecyloxy320, 45012,500, 8,300
Hexanoyl-substituted310, 44011,200, 7,900

Organic Electronics

The iodine atoms in 2,7-diiodonaphthalene facilitate charge-transfer interactions in semiconducting polymers. Blends with polythiophene achieve hole mobilities of 0.15 cm2 ^2·V1 ^{-1}·s1 ^{-1}, making them suitable for OLED applications .

Biological and Environmental Considerations

Toxicity Profile

Limited data exist on the compound’s ecotoxicology, but analogous iodinated aromatics show:

  • Aquatic Toxicity: LC50_{50} (Daphnia magna) = 2.1 mg/L (96 h)

  • Biodegradation: Half-life >60 days in freshwater .

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